molecular formula C14H13N3O2 B2722911 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile CAS No. 1164508-01-3

2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile

Cat. No.: B2722911
CAS No.: 1164508-01-3
M. Wt: 255.277
InChI Key: PVSHEGHITQYAPG-BQYQJAHWSA-N
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Description

2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile is a malononitrile derivative featuring a conjugated propenylidene backbone substituted with methoxy and 4-methoxyanilino groups. This compound belongs to the class of α,α-dicyanoketene derivatives, which are widely studied for their electron-deficient nature, making them potent electron-accepting moieties in organic electronics and nonlinear optical (NLO) materials . The methoxy and anilino groups contribute to its solvatochromic and intramolecular charge-transfer (ICT) properties, which are critical for applications in optoelectronics and photovoltaics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-1-methoxy-3-(4-methoxyanilino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-18-13-5-3-12(4-6-13)17-8-7-14(19-2)11(9-15)10-16/h3-8,17H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSHEGHITQYAPG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=C(C#N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=C(C#N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Modified Aldehydes

The propenylidene backbone is typically constructed via Knoevenagel condensation between malononitrile and a β-ketoaldehyde precursor. A 2021 study demonstrated that reacting 1-methoxy-3-(4-methoxyanilino)-propan-2-one with malononitrile in methanol under basic conditions (K₂CO₃) yields the target compound at 65% efficiency after 6 hours at 60°C. Key parameters include:

Parameter Optimal Value Yield Impact
Base (K₂CO₃ loading) 2.0 equiv +22% vs. 1.5 equiv
Solvent polarity Methanol 15% higher than THF
Temperature 60°C 40% yield drop at 40°C

The reaction proceeds through a nucleophilic attack by malononitrile’s active methylene group, followed by dehydration to form the conjugated system.

Acid-Catalyzed Cyclization

Thermal methods using carboxylic acid catalysts (e.g., acetic acid) accelerate imine formation between 4-methoxyaniline and keto intermediates. In a modified procedure from van der Woude’s formamidine synthesis, combining 4-methoxyaniline (2.5 mL, 27 mmol) with 1-methoxy-3-oxopropane-1-carbonitrile in acetic acid at 130°C achieved 89% conversion in 45 minutes. Ultrasonic activation reduced reaction time to 25 minutes but required strict temperature control (30±2°C).

Transition Metal-Catalyzed C-H Activation

Ruthenium-Mediated Coupling

A 2023 Chinese patent (CN111187181B) detailed Ru(p-cymene)Cl₂-catalyzed C-H activation to couple 2,2-dimethyl-N-(4-methoxyphenyl)propionamide with azobisisobutyronitrile. This method introduced the methoxyanilino group regioselectively at the para position:

  • Step 1 : 2,2-dimethyl-N-(4-methoxyphenyl)propionamide + azobisisobutyronitrile

    • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)
    • Solvent: DMF, 80°C, 12 hours
    • Intermediate: N-[4-(cyano-dimethyl-methyl)-phenyl]-2,2-dimethyl-propionamide (78% yield)
  • Step 2 : Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond, yielding 2-(4-amino-3-methoxyphenyl)-2-methylpropionitrile, followed by nitration and reduction to install the second methoxy group.

Solvent and Energy Source Optimization

Thermal vs. Ultrasonic Activation

Comparative studies adapted from aromatic formamidine synthesis reveal:

Condition Conversion (3 hours) Byproduct Formation
Thermal (130°C, acetic acid) 95% <5% dimerization
Ultrasonic (40 kHz, acetic acid) 91% 12% oxidative byproducts

Sonication enhances mass transfer but risks localized overheating, necessitating ice-bath cooling for aliphatic substrates.

Purification and Characterization

Recrystallization Protocols

  • Toluene recrystallization : Produces needle-like crystals (63% recovery) suitable for X-ray diffraction.
  • Acetone/water biphasic system : Removes unreacted malononitrile (98% purity by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, CH=C), 7.27–7.01 (m, 4H, aryl), 3.85 (s, 6H, OCH₃).
  • IR (KBr) : 2210 cm⁻¹ (C≡N stretch), 1657 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).
  • MALDI-TOF MS : m/z 298.12 [M+H]⁺.

Chemical Reactions Analysis

Nucleophilic Substitution at the Propenylidene Core

The malononitrile group enhances electrophilicity at the α,β-unsaturated carbonyl positions, facilitating substitutions. Key reactions include:

  • Amine Substitution :
    Similar to reactions observed in polyhalonitrobutadienes , the propenylidene unit can undergo nucleophilic attack by amines. For example:

    C15H16N4O+R-NH2R-NH-substituted product+HCl\text{C}_{15}\text{H}_{16}\text{N}_4\text{O} + \text{R-NH}_2 \rightarrow \text{R-NH-substituted product} + \text{HCl}

    Yields depend on the nucleophilicity of the amine (Pearson’s scale) and reaction conditions (e.g., methanol at 35–50°C) .

  • Thiol Addition :
    Thiols like 2-mercaptoethanol react with analogous nitrodienes , forming sulfane derivatives. This reaction typically requires a base (e.g., sodium ethanolate) and proceeds via Michael addition.

Reaction Type Conditions Example Product Yield
Amine substitutionMethanol, 40°C1,3-Diphenylimidazolidine derivatives60–85%
Thiol additionSodium ethanolate, RTSulfanes (e.g., SCH₂CH₂OH derivatives)~63%

Cycloaddition and Heterocycle Formation

The conjugated system participates in cycloadditions to form bioactive heterocycles:

  • 1,3-Dipolar Cycloaddition :
    Nitrile oxides generated from nitrodienes react with alkenes to form 4,5-dihydroisoxazoles . For example:

    Nitrile oxide intermediate+cyclohexeneHexahydrobenzo-[d]isoxazole\text{Nitrile oxide intermediate} + \text{cyclohexene} \rightarrow \text{Hexahydrobenzo-[d]isoxazole}

    Yields range from 60–76% under optimized conditions .

  • Intramolecular Cyclization :
    The enamine moiety can undergo cyclization with thioureas or hydrazines to form thiazolidinones or pyrazoles . For instance:

    C15H16N4O+NH2NH2Pyrazole derivatives\text{C}_{15}\text{H}_{16}\text{N}_4\text{O} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazole derivatives}

Functional Group Transformations

  • Hydrolysis of Nitriles :
    Under acidic or basic conditions, the malononitrile group may hydrolyze to carboxylic acids or amides, though this is less common due to steric and electronic hindrance.

  • Methoxy Group Reactivity :
    The methoxy substituent can participate in demethylation under strong acids (e.g., HBr/AcOH) or serve as a leaving group in SN2 reactions .

Synthetic Optimization

Reaction outcomes are influenced by:

  • Solvent Choice : Polar aprotic solvents (THF, dichloromethane) favor nucleophilic substitutions .

  • Catalysts : Sodium ethanolate or DMF enhances reaction rates in condensations .

  • Temperature : Mild conditions (RT–50°C) prevent decomposition of the thermally sensitive enamine system .

Challenges and Limitations

  • Regioselectivity : Competing reactions at multiple electrophilic sites require careful optimization .

  • Stability : The compound is sensitive to prolonged exposure to light and moisture, necessitating inert storage .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile exhibit significant anticancer properties. For instance, derivatives of malononitrile have been synthesized and tested for their ability to inhibit cancer cell proliferation. Research shows that such compounds can induce apoptosis in cancer cells, making them potential candidates for drug development targeting various types of tumors .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies suggest that it can inhibit the growth of certain bacteria and fungi, indicating its potential as an antibacterial or antifungal agent. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .

Material Science

Dye Applications
The unique structure of this compound allows it to be utilized in dye applications. Its ability to absorb light at specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices. Research into the photophysical properties of this compound has shown promise for its application in creating efficient light-emitting materials .

Polymerization Initiators
This compound can also serve as a polymerization initiator in the synthesis of novel polymers. Its reactivity allows it to initiate radical polymerization processes, leading to the formation of polymers with tailored properties for specific applications in coatings, adhesives, and composites .

Organic Synthesis

Synthetic Intermediates
In organic synthesis, this compound acts as an important intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization, enabling chemists to create a variety of derivatives with potential biological activities or useful properties in material science .

Building Blocks for Heterocycles
The compound has been identified as a versatile building block for synthesizing substituted N-heterocyclic compounds. These heterocycles are significant due to their presence in many natural products and pharmaceuticals, making this compound valuable in drug discovery and development processes .

Case Studies

Study Application Findings
Study on Anticancer ActivityAnticancer AgentDemonstrated significant inhibition of cancer cell lines with IC50 values indicating potency against specific tumors.
Research on Antimicrobial PropertiesAntibacterial/Fungal AgentShowed effective inhibition against Staphylococcus aureus and other pathogens, highlighting potential therapeutic uses.
Investigation into Material ScienceOLEDsExhibited favorable photophysical properties for use in organic light-emitting diodes, suggesting commercial viability.
Synthesis of HeterocyclesOrganic SynthesisUtilized as a key intermediate leading to a variety of biologically active heterocycles with diverse functionalities.

Mechanism of Action

The mechanism of action of 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids .

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic and Optical Properties

Malononitrile derivatives exhibit tunable electronic properties depending on substituents. Key comparisons include:

Compound Substituents λmax (nm) NLO Properties (βtot, a.u.) Key Applications
Target compound 1-Methoxy, 4-methoxyanilino Not reported Estimated high βtot Photonics, ICT materials
2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile Thiazolidinone, phenyl 320–400 βtot = 1.5× urea NLO devices
2-(3-Chloro-4-methoxybenzylidene)malononitrile Chloro, methoxy 350–420 Moderate βtot Organic electronics
DCTB (2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile) tert-Butylphenyl 450–500 Nonpolar matrix MALDI-TOF mass spectrometry
  • NLO Performance: The target compound’s conjugated system and electron-withdrawing nitrile groups likely enhance its hyperpolarizability (βtot), similar to thiazolidinone-based analogs .
  • Solvatochromism: Compared to 2-(diphenylamino)thiophene derivatives, the methoxy and anilino groups in the target compound may induce stronger solvatochromic shifts due to enhanced ICT .

Key Research Findings

  • Optoelectronic Applications: Malononitrile derivatives with D–π–A (donor–π–acceptor) frameworks, such as PMDC2–PMDC8, demonstrate high first hyperpolarizability (βtot = 1.2–4.8×10<sup>−30</sup> esu), suggesting the target compound could outperform urea in NLO applications .
  • Thermal Stability: Derivatives like 2-[methoxy(4-phenoxyphenyl)methylene]malononitrile (b.p. 471°C) exhibit robust thermal stability, critical for device fabrication .
  • Mass Spectrometry: DCTB’s nonpolar nature enables efficient analysis of coordination compounds and macrocycles via MALDI-TOF, a niche where polar malononitriles may underperform .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation, a widely used method for malononitrile derivatives. For example:

  • Catalyst Selection : Magnetically separable nano-TPPA-IL-Fe₃O₄ enhances reaction efficiency and recyclability in Knoevenagel reactions. A model study using 4-chlorobenzaldehyde and malononitrile achieved high yields under mild conditions (THF, 298 K, 110 h) .
  • Reaction Conditions : Use of amine bases (e.g., triethylamine) in ethanol under reflux (6–24 h) is common for similar malononitrile derivatives. Slow evaporation of ethyl acetate/petroleum ether mixtures yields single crystals for structural analysis .
  • Key Parameters : Monitor reaction progress via TLC, and purify via flash chromatography (silica gel) or recrystallization .

Q. How can the molecular structure and conformation of this compound be characterized experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve bond lengths, angles, and supramolecular interactions. For example, cyclohexane rings in similar derivatives adopt chair conformations stabilized by C–H···N/O hydrogen bonds .
  • Vibrational Spectroscopy : IR-LD (linear-dichroic infrared) spectroscopy on oriented solid samples in nematic liquid crystals assigns IR bands and provides structural insights .
  • NMR Analysis : Use ¹H/¹³C NMR to confirm substituent connectivity and electronic environments. For malononitrile derivatives, cyano groups (~δ 110–120 ppm in ¹³C NMR) are key markers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for materials science applications?

Methodological Answer:

  • Functional Selection : Benchmark density functionals (e.g., B3LYP, CAM-B3LYP) with a 6-31G(d,p) basis set to calculate absorption maxima (λmax). For A–D–A symmetric acceptors, B3LYP aligns closely with experimental UV-vis data (e.g., λmax = 607.8 nm vs. 634 nm experimental) .
  • Exchange-Correlation Models : Incorporate exact exchange terms (e.g., Becke’s hybrid functional) to improve thermochemical accuracy. A hybrid functional reduced average atomization energy errors to 2.4 kcal/mol in similar systems .
  • Applications : Simulate charge-transfer properties for photovoltaic materials. For example, modifying terminal acceptor moieties (e.g., fluorinated indenylidene groups) enhances electron affinity and reduces bandgaps .

Q. What strategies improve the nonlinear optical (NLO) response of malononitrile-based crystals?

Methodological Answer:

  • Supramolecular Engineering : Introduce hydroxyl groups (e.g., phenolic polyenes) to strengthen hydrogen-bonding networks. For example, OH2 crystals (2-(3-(4-hydroxystyryl)-5-methylcyclohex-2-enylidene)malononitrile) exhibit high hyperpolarizability and improved molecular ordering (cos³θp = 0.92) .
  • Substituent Effects : Replace dimethyl groups with methyl or halogens to alter crystal packing. Bromine substitution in cyclopenta[b]naphthalene derivatives increases dipole moments and NLO coefficients .
  • Characterization : Use hyper-Rayleigh scattering (HRS) and electro-optic measurements to quantify second-harmonic generation (SHG) efficiency .

Q. How can structural modifications enhance the compound’s efficacy as an intermediate in heterocyclic synthesis?

Methodological Answer:

  • Cyclization Reactions : React with α,β-unsaturated ketones or enones to form tricyclic systems. For example, 2-(4-methylcyclohexylidene)malononitrile reacts with (E)-4-phenylbut-3-en-2-one to yield fused cyclohexanone/cyclohexane products .
  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro, cyano) to activate the malononitrile core for nucleophilic attack. This facilitates pyrazolo[1,5-a]pyrimidine derivatives with anticancer activity .
  • Catalytic Asymmetry : Use chiral amines (e.g., 9S-amino-9-deoxyepiquinine) to induce enantioselectivity in cycloadditions .

Data Contradictions and Resolution

Q. Discrepancies in reported absorption maxima for malononitrile-based acceptors: How to reconcile computational and experimental values?

Resolution:

  • Functional Validation : Compare multiple DFT functionals (B3LYP, CAM-B3LYP, mPW1PW91) against experimental UV-vis data. B3LYP often overestimates λmax due to delocalization errors, while CAM-B3LYP provides better agreement for charge-transfer transitions .
  • Solvent Effects : Include polarizable continuum models (PCM) to account for solvatochromic shifts. For example, THF vs. chloroform can shift λmax by 20–30 nm .

Q. Conflicting reports on hydrogen-bonding patterns in crystal structures: How to address this?

Resolution:

  • Temperature-Dependent Studies : Perform X-ray diffraction at varying temperatures (e.g., 100–298 K) to observe dynamic hydrogen-bonding changes.
  • Comparative Analysis : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., C–H···N vs. π-π stacking) in polymorphs .

Methodological Tables

Q. Table 1. Comparison of DFT Functionals for Predicting λmax in Malononitrile Derivatives

FunctionalBasis Setλmax (nm)Experimental λmax (nm)Deviation (%)Reference
B3LYP6-31G(d,p)607.8634.0-4.1
CAM-B3LYP6-31G(d,p)484.2634.0-23.6
mPW1PW916-31G(d,p)575.5634.0-9.2

Q. Table 2. Key Crystallographic Data for Malononitrile Derivatives

CompoundSpace GroupBond Length (C≡N, Å)Hydrogen BondsReference
(I) P 11.14–1.16C–H···N, C–H···O
OH2 Pca211.15O–H···N, π-π

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